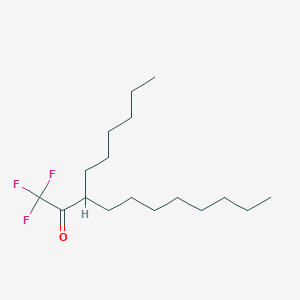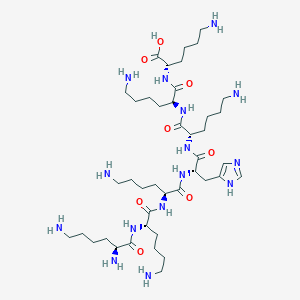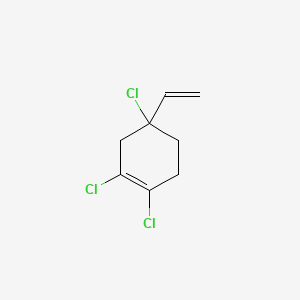![molecular formula C15H15N5OS B14197674 4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897361-70-5](/img/structure/B14197674.png)
4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrido[3,2-d]pyrimidine core, which is a fused bicyclic system, and contains morpholine and thiophene substituents. These structural elements contribute to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrimidine derivative, the introduction of the morpholine and thiophene groups can be achieved through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine often involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The pathways involved may include signal transduction pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol: Shares a similar pyrimidine core but differs in the substituents attached to the core.
Morpholin-4-yl-(1-thiophen-2-yl-ethylidene)-amine: Contains a morpholine and thiophene group but has a different core structure.
Uniqueness
4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific combination of a pyrido[3,2-d]pyrimidine core with morpholine and thiophene substituents. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
897361-70-5 |
|---|---|
Molecular Formula |
C15H15N5OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-6-thiophen-3-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H15N5OS/c16-15-18-12-2-1-11(10-3-8-22-9-10)17-13(12)14(19-15)20-4-6-21-7-5-20/h1-3,8-9H,4-7H2,(H2,16,18,19) |
InChI Key |
DQAIGPVFBJUYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CSC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



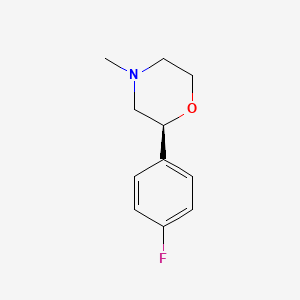
![2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol](/img/structure/B14197603.png)
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)
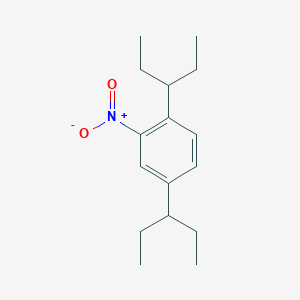
![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
![5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B14197617.png)
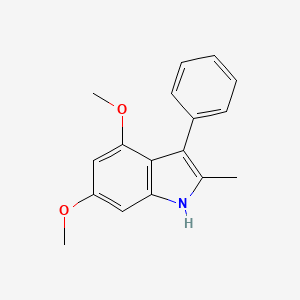
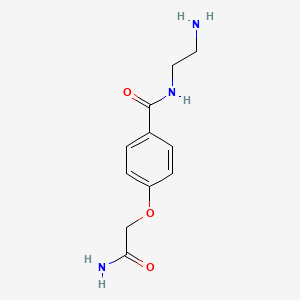
![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
